molecular formula C20H17N3OS3 B3996769 5-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]thio}-3-phenyl-1,3,4-thiadiazole-2(3H)-thione

5-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]thio}-3-phenyl-1,3,4-thiadiazole-2(3H)-thione

Cat. No.: B3996769
M. Wt: 411.6 g/mol
InChI Key: FFJUNTOXVKQITH-UHFFFAOYSA-N
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Description

5-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]thio}-3-phenyl-1,3,4-thiadiazole-2(3H)-thione is a synthetic hybrid molecule designed for exploratory research in medicinal chemistry and drug discovery. Its structure incorporates a 1,3,4-thiadiazole-2-thione scaffold, a privileged heterocycle known for its diverse biological activities, linked via a thioether bridge to a 2,3-dimethylindole moiety. The 1,3,4-thiadiazole core is a well-established pharmacophore investigated for its potential as a kinase inhibitor , with some derivatives exhibiting potent activity against receptors such as VEGFR-2, which is a critical target in anti-angiogenesis cancer research. Concurrently, the indole subunit is a prevalent structure in many bioactive natural products and pharmaceuticals, often contributing to target binding through aromatic and hydrophobic interactions. The strategic fusion of these two systems in a single molecule suggests its primary research value lies in probing structure-activity relationships for novel enzyme inhibitors, particularly in oncology. Researchers are exploring this compound as a potential tool for inhibiting key signaling pathways involved in cell proliferation and survival. Its mechanism of action is hypothesized to involve interaction with the ATP-binding pocket of specific kinase targets, thereby disrupting phosphorylation events and inducing apoptosis in malignant cell lines. This compound serves as a valuable chemical probe for scientists studying cancer biology, enzyme kinetics, and the development of novel small-molecule therapeutics.

Properties

IUPAC Name

1-(2,3-dimethylindol-1-yl)-2-[(4-phenyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS3/c1-13-14(2)22(17-11-7-6-10-16(13)17)18(24)12-26-19-21-23(20(25)27-19)15-8-4-3-5-9-15/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJUNTOXVKQITH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)C(=O)CSC3=NN(C(=S)S3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

The compound 5-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]thio}-3-phenyl-1,3,4-thiadiazole-2(3H)-thione (commonly referred to as Thiadiazole derivative ) is a significant chemical entity in medicinal chemistry and material science. This article explores its applications across various scientific domains, highlighting its potential therapeutic uses, mechanisms of action, and relevant case studies.

Anticancer Activity

Research has shown that thiadiazole derivatives exhibit promising anticancer properties. The compound has been evaluated for its ability to inhibit the proliferation of various cancer cell lines. A study demonstrated that modifications in the thiadiazole structure could enhance cytotoxicity against breast cancer cells, indicating a potential pathway for developing new anticancer agents .

Antimicrobial Properties

Thiadiazole derivatives have also been investigated for their antimicrobial effects. The compound has shown efficacy against a range of bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism involves disrupting bacterial cell wall synthesis, which is critical for bacterial survival .

Anti-inflammatory Effects

Another area of research focuses on the anti-inflammatory properties of thiadiazole compounds. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases such as rheumatoid arthritis .

Organic Electronics

Thiadiazole derivatives are utilized in organic electronics due to their semiconducting properties. They are incorporated into organic photovoltaic devices and organic light-emitting diodes (OLEDs). Their ability to facilitate charge transport makes them suitable for enhancing device efficiency .

Sensors

The compound's unique electronic properties allow it to function as a sensor material. Research indicates that it can be used in the detection of heavy metals and toxic gases, providing a basis for developing sensitive environmental monitoring devices .

Case Study 1: Anticancer Research

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various thiadiazole derivatives and tested their anticancer activity against human cancer cell lines. The results indicated that specific modifications to the thiadiazole ring significantly increased cytotoxicity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

A comprehensive study published in Pharmaceutical Biology evaluated the antimicrobial activity of several thiadiazole derivatives, including our compound of interest. The study concluded that these compounds exhibited potent activity against Gram-positive bacteria and suggested further development as novel antimicrobial agents .

Case Study 3: Organic Electronics Application

Research conducted at a leading university explored the incorporation of thiadiazole derivatives into organic solar cells. The findings revealed that devices using these compounds achieved higher power conversion efficiencies than those using traditional materials, suggesting a promising avenue for future research in renewable energy technologies .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs and their distinguishing features are summarized in Table 1.

Table 1: Structural Comparison of Thiadiazole/Oxadiazole Derivatives

Compound Name / ID Core Structure Position 3 Substituent Position 5 Substituent Biological Activity (Reported) Source
Target Compound 1,3,4-thiadiazole-2-thione Phenyl 2-(2,3-dimethylindol-1-yl)-2-oxoethylthio Not explicitly reported (inferred) N/A
5-(4-Nitrophenyl)amino-1,3,4-thiadiazole-2(3H)-thione 1,3,4-thiadiazole-2-thione - 4-Nitrophenylamino Antitumor, antimicrobial
5-(4-Trifluoromethylphenyl)amino-1,3,4-thiadiazole-2(3H)-thione (Compound B) 1,3,4-thiadiazole-2-thione - 4-Trifluoromethylphenylamino Antitumor (chronic myelogenous leukemia)
5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazole-2(3H)-thione (Compound 1) 1,3,4-oxadiazole-2-thione - Indol-3-ylmethyl Precursor for anticancer agents
5-(3,5-Disubstituted-1H-indol-2-yl)-1,3,4-oxadiazole-2(3H)-thione 1,3,4-oxadiazole-2-thione Varied alkyl/aryl 3,5-Disubstituted indol-2-yl Antihelmintic
5,5'-(Methylenebis(sulfanediyl))bis(3-phenyl-1,3,4-thiadiazole-2(3H)-thione) Bis-thiadiazole-2-thione Phenyl (both cores) Methylene-linked thiadiazole dimer Antimicrobial (predicted via PASS)
Key Observations:

Core Heterocycle : Replacement of thiadiazole with oxadiazole (e.g., in ) reduces sulfur content, altering electronic properties and binding interactions.

Position 5 Modifications: The target compound’s indole-thioether substituent is unique compared to simpler aryl/alkylamino groups (e.g., nitro, trifluoromethyl in ).

Comparison with Analogues :

  • Compounds with indole moieties (e.g., ) use indole-3-acetic hydrazide as a precursor, while nitro/trifluoromethyl derivatives start from substituted thiosemicarbazides .
  • Dimeric thiadiazoles (e.g., ) require bis-functionalization with methylene bridges, which complicates synthesis compared to monomeric analogs.

Pharmacological Activities

Antitumor Potential:
  • 5-(4-Trifluoromethylphenyl)amino-1,3,4-thiadiazole-2(3H)-thione () inhibits chronic myelogenous leukemia cells via apoptosis induction (IC₅₀ ~ 10 µM).
  • Indole-oxadiazole hybrids () exhibit antihelmintic activity (EC₅₀ ~ 2–5 µg/mL), attributed to the indole moiety’s interaction with parasitic tubulin.
  • Inference for Target Compound : The 2,3-dimethylindole group may enhance binding to tubulin or kinase targets (e.g., Akt), similar to indole-based anticancer agents .
Antimicrobial and Antiviral Activity:
  • 5-Nitrophenylamino-thiadiazoles () show broad-spectrum antimicrobial activity (MIC 8–32 µg/mL against S. aureus, E. coli).
  • Oxadiazole-thiones () inhibit herpesviruses (HSV-1/2) and coronaviruses (FCoV) at IC₅₀ values of 5–20 µM.
Toxicity and Selectivity:
  • Thiadiazole-thiones generally exhibit low cytotoxicity to normal cells (e.g., HEK293) at therapeutic doses .
  • The thione group’s redox activity may contribute to reactive oxygen species (ROS) generation, a mechanism observed in .

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized for higher yield and purity?

  • Methodological Answer : Optimize the nucleophilic substitution reaction by adjusting stoichiometric ratios (e.g., equimolar NaOH to substrate) and using polar protic solvents like ethanol or methanol. Reaction time and temperature (e.g., reflux at 70–80°C) significantly impact yield. Purification via recrystallization in ethanol or methanol enhances purity. Confirm optimal conditions using HPLC with a C18 column and ESI-MS for real-time monitoring .

Q. What analytical techniques are essential for structural confirmation?

  • Methodological Answer : Combine spectral and chromatographic methods:

  • ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon skeletons.
  • IR Spectroscopy : Detect functional groups (e.g., C=S stretch at ~1350 cm⁻¹, N-H at ~3100 cm⁻¹).
  • Elemental Analysis : Validate empirical formulas (e.g., C, H, N, S content within ±0.3% of theoretical values).
  • HPLC : Confirm purity (>95%) using a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate .

Q. Which solvents and catalysts are most effective for its synthesis?

  • Methodological Answer :

  • Solvents : Dimethylformamide (DMF) for intermediate cyclization; ethanol/methanol for S-alkylation due to their polarity and miscibility with haloalkanes.
  • Catalysts : Alkali hydroxides (e.g., NaOH) for deprotonating thiol groups during nucleophilic substitution. Avoid protic acids to prevent side reactions like hydrolysis .

Advanced Research Questions

Q. How can computational methods elucidate reaction mechanisms and electronic properties?

  • Methodological Answer :

  • DFT Calculations (B3LYP/6-311G(d,p)) : Optimize molecular geometry, calculate vibrational frequencies, and compare with experimental IR/NMR data. Analyze HOMO-LUMO gaps (e.g., ~4.5 eV) to predict reactivity.
  • Molecular Dynamics : Simulate nucleophilic substitution pathways to identify transition states and rate-limiting steps.
  • NBO Analysis : Evaluate charge distribution on sulfur atoms to explain regioselectivity in alkylation .

Q. How can contradictions in biological activity data be resolved?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., phenyl vs. thiophene groups) and correlate changes with bioactivity (e.g., antifungal IC₅₀ values).
  • Dose-Response Assays : Test compounds across a concentration gradient (e.g., 0.1–100 µM) to identify non-linear effects.
  • Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., fungal CYP51), prioritizing compounds with binding energies <−7.0 kcal/mol .

Q. What strategies improve the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH Stability Studies : Incubate the compound in buffers (pH 4–9) at 37°C for 24h. Monitor degradation via HPLC.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the thione moiety to enhance solubility and reduce oxidative dimerization.
  • Microencapsulation : Use PLGA nanoparticles (size ~150 nm) to protect against enzymatic degradation in serum .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]thio}-3-phenyl-1,3,4-thiadiazole-2(3H)-thione
Reactant of Route 2
Reactant of Route 2
5-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]thio}-3-phenyl-1,3,4-thiadiazole-2(3H)-thione

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